(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC17800047
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol
* For research use only. Not for human or veterinary use.
![(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine -](/images/structure/VC17800047.png)
Specification
Molecular Formula | C12H23N3 |
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Molecular Weight | 209.33 g/mol |
IUPAC Name | N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pentan-3-amine |
Standard InChI | InChI=1S/C12H23N3/c1-6-11(7-2)13-8-12-9(3)14-15(5)10(12)4/h11,13H,6-8H2,1-5H3 |
Standard InChI Key | OMWNKIWJEVTOQO-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)NCC1=C(N(N=C1C)C)C |
Introduction
Chemical Structure and Molecular Features
Structural Composition
The molecule consists of three distinct components:
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Pentan-3-yl group: A five-carbon branched alkane chain (C₅H₁₁) attached at the third carbon position.
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Trimethyl-1H-pyrazol-4-ylmethyl moiety: A pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, with a methylene (-CH₂-) bridge at position 4.
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Amine functional group: The -NH- linker connecting the pentan-3-yl and pyrazole groups.
This arrangement creates a hybrid structure combining aliphatic and aromatic characteristics. The pyrazole ring’s electron-rich nature and the amine’s nucleophilicity suggest potential reactivity in both electrophilic and nucleophilic reactions.
Key Structural Data
Property | Value |
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Molecular Formula | C₁₂H₂₃N₃ |
Molecular Weight | 209.33 g/mol |
CAS Number | 1152606-49-9 |
Purity (Commercial) | ≥97% |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of (pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves sequential reactions to assemble its complex structure. A representative pathway includes:
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Pyrazole Ring Formation:
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Methyleneamine Linker Installation:
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Nucleophilic substitution between 4-chloromethylpyrazole and ammonia or primary amines.
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Pentan-3-yl Group Attachment:
Optimization Challenges
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Steric hindrance from the trimethylpyrazole group complicates alkylation steps, requiring elevated temperatures (70–110°C) and polar aprotic solvents like DMF .
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Purification often involves column chromatography or preparative HPLC to isolate the target compound from regioisomers.
Physicochemical Properties
Physical Characteristics
Property | Value |
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Appearance | Colorless to pale yellow liquid |
Solubility | Miscible in organic solvents (e.g., DCM, THF); insoluble in water |
Boiling Point | Estimated 280–300°C (decomposes) |
Density | ~1.02 g/cm³ |
Chemical Reactivity
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Amine Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the corresponding acetamide.
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Pyrazole Ring: Undergoes electrophilic substitution at position 4, facilitated by electron-donating methyl groups.
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Thermal Stability: Decomposes above 250°C, releasing methylamine and other volatile byproducts .
Comparative Analysis with Analogous Compounds
The branched alkane chain in (pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine enhances lipophilicity compared to linear-chain analogs, potentially improving blood-brain barrier penetration in drug candidates .
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